molecular formula C13H20N4O2 B1380282 3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline CAS No. 1509397-22-1

3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline

Cat. No. B1380282
CAS RN: 1509397-22-1
M. Wt: 264.32 g/mol
InChI Key: UPRLMEQCUIOPSB-UHFFFAOYSA-N
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Description

Piperazine derivatives, such as 3-(4-ethylpiperazin-1-yl)propanenitrile and 3-(4-ethylpiperazin-1-yl)propanoic acid , are organic compounds that are often used in the pharmaceutical industry as building blocks for the synthesis of various drugs and bioactive molecules .


Synthesis Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, and LCMS . The structures can be further confirmed by single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the molecular weight of 3-(4-ethylpiperazin-1-yl)propanoic acid is 186.25 .

Scientific Research Applications

Antifungal Applications

The structural analogs of 3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline have been synthesized as potential antifungal agents . These compounds, particularly those with a cinnoline moiety, have shown promise in inhibiting fungal growth. The antifungal activity is attributed to the ability of these compounds to interfere with the cell wall synthesis of fungi, making them potential candidates for developing new antifungal drugs .

Antitumor Activity

Some derivatives of this compound have been explored for their antitumor properties . The presence of the piperazine ring contributes to the bioactivity, potentially making these compounds useful in cancer research. They may work by inhibiting the proliferation of cancer cells or inducing apoptosis .

Antibacterial Properties

The compound’s derivatives also exhibit antibacterial activity . This activity is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance. The mechanism of action may involve the disruption of bacterial cell membrane integrity or the inhibition of essential bacterial enzymes .

Anti-inflammatory Uses

Inflammation is a biological response to harmful stimuli, and controlling it is vital for treating various diseases. Derivatives of 3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline have shown anti-inflammatory activity , which could be harnessed in the development of anti-inflammatory medications .

Sedative and Anesthetizing Effects

Certain cinnoline derivatives related to this compound have been reported to have sedative and anesthetizing effects . These properties could be beneficial in the development of new sedatives or anesthetics, potentially with fewer side effects than current options .

Agrochemical Applications

The compound’s structural framework has potential applications in agrochemistry. Its derivatives could be used to develop new agrochemicals that protect crops from fungal infections or pests, contributing to increased agricultural productivity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, 1-Ethylpiperazine is classified as a flammable liquid and vapor, and it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-3-15-4-6-16(7-5-15)12-8-11(14-2)9-13(10-12)17(18)19/h8-10,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRLMEQCUIOPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=CC(=C2)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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